

Zoliflodacin microbiological cure rates urogenital pharyngeal rectal

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Compound Focus: Zoliflodacin

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Microbiological Cure Rates at Test-of-Cure Visit

Analysis Population / Infection Site	Zoliflodacin (3g single oral dose)	Ceftriaxone (500mg IM) + Azithromycin (1g oral)	Source / Context
Urogenital (micro-ITT) [1]	90.9%	96.2%	Primary efficacy endpoint; non-inferiority met.
Urogenital (Evaluable Population) [2] [3]	96.8%	100%	Subgroup analysis; difference: 3.16% (95% CI: 1.1%-5.14%).
Rectal (Evaluable Population) [3]	95.8%	100%	Secondary efficacy endpoint.
Pharyngeal (Evaluable Population) [3]	91.3%	95.7%	Secondary efficacy endpoint.

Urogenital, by Ciprofloxacin Resistance [2] [4]	Zoliflodacin Cure Rate	Notes
Ciprofloxacin-Resistant Strains	96.6% (346/358)	Consistent efficacy against resistant strains.
Ciprofloxacin-Susceptible Strains	97.4% (113/116)	Comparable performance regardless of susceptibility.

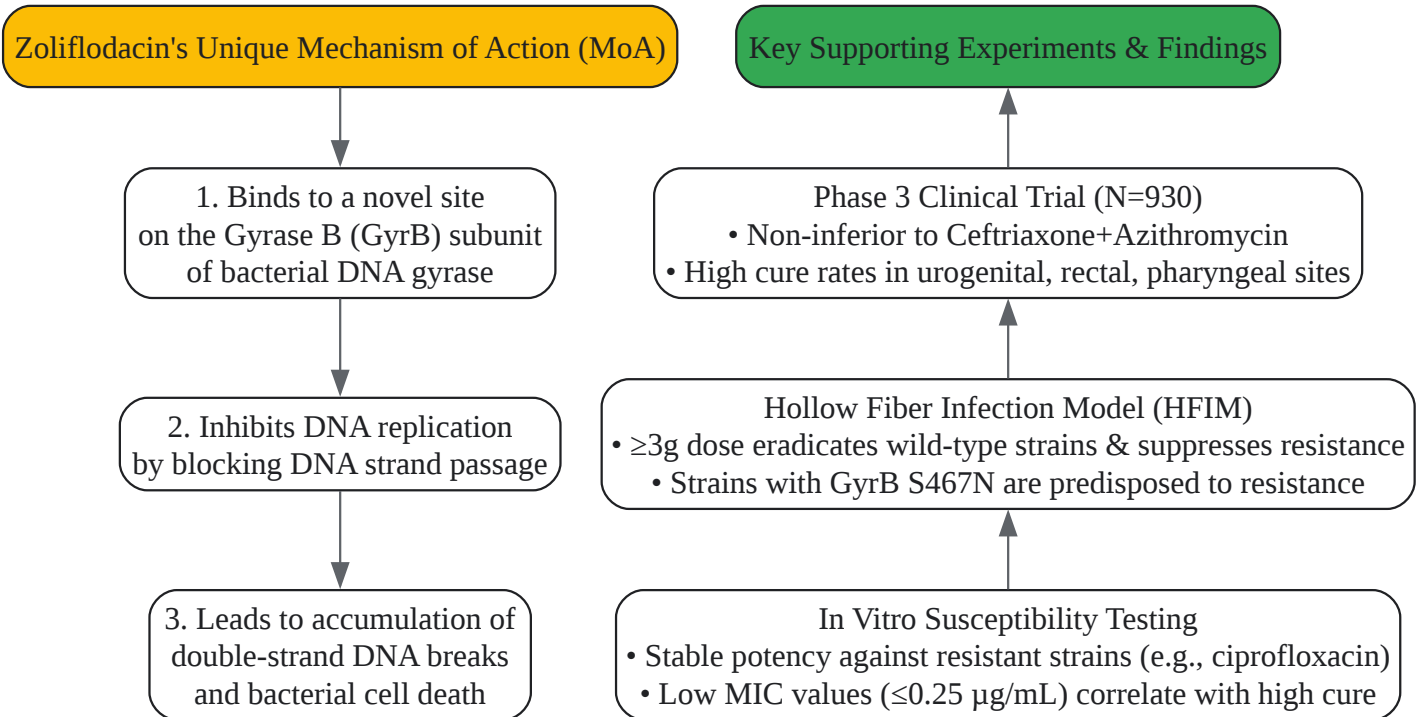
Key Experimental Protocol & Trial Design

The data presented above comes from a pivotal global Phase 3 randomized controlled trial (NCT03959527) sponsored by the Global Antibiotic Research & Development Partnership (GARDP) with support from Innoviva Specialty Therapeutics [2].

- **Trial Design:** The trial was a **multinational, randomized, open-label, non-inferiority study** [2] [1].
- **Participants:** The study enrolled **930 adolescent and adult participants** (aged 12+, weighing ≥ 35 kg) across 16 sites in five countries (the U.S., Belgium, the Netherlands, Thailand, and South Africa) [2] [1]. This makes it the largest clinical trial conducted for a new gonorrhea treatment [1].
- **Intervention & Comparator:** Participants were randomized in a 2:1 ratio to receive either a **single 3g oral dose of zoliflodacin** or the standard regimen of a **single 500mg intramuscular dose of ceftriaxone plus a single 1g oral dose of azithromycin** [2] [1].
- **Primary Endpoint:** The primary efficacy endpoint was **microbiological cure at the urogenital site** (urethra or cervix) at the test-of-cure visit, which occurred on day six [1]. Cure was determined by a culture positive for *N. gonorrhoeae* at baseline and negative at the test-of-cure visit [1].
- **Non-inferiority Margin:** The pre-specified non-inferiority margin was 12% [3]. **Zoliflodacin** met this criterion with a treatment difference of 5.31% (95% CI: 1.38%, 8.65%) for the micro-ITT population [2].

Mechanism of Action and Supporting Experiments

The following diagram illustrates **zoliflodacin's** unique mechanism of action and the key supporting experiments that inform its clinical use.



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- **Unique Mechanism:** **Zoliflodacin** is a **first-in-class spiropyrimidinetrione** antibiotic. It inhibits bacterial DNA replication by binding to the **GyrB subunit of DNA gyrase** at a site distinct from other antibiotic classes like fluoroquinolones. This novel target explains its lack of cross-resistance with existing therapies [2] [1] [5].
- **Supporting In Vitro & HFIM Data:**
 - **Consistent Potency:** In vitro surveillance data (2020-2022) shows **zoliflodacin's** potency has remained stable, including against multi-drug resistant strains [4]. High cure rates were consistently achieved for isolates with a Minimum Inhibitory Concentration (MIC) of $\leq 0.25 \mu\text{g/mL}$ [2].
 - **Hollow Fiber Infection Model (HFIM):** Dynamic HFIM studies indicate that a **single 3g oral dose** is effective for eradicating wild-type *N. gonorrhoeae* and suppressing resistance. However, strains with a pre-existing **GyrB S467N** amino acid substitution are predisposed to developing higher-level resistance (via a second mutation, GyrB D429N) and may require the 3g or 4g dose for effective eradication [6].

Interpretation and Strategic Implications for Researchers

For researchers and drug development professionals, the data suggests several key points:

- **Promising Profile:** **Zoliflodacin**'s high oral cure rates and novel mechanism address a critical gap in the antimicrobial arsenal for gonorrhea, especially given rising resistance to ceftriaxone [7] [3].
- **Stewardship & Resistance Monitoring:** Expert discussions highlight the importance of introduction strategies to delay resistance. Potential approaches include initially reserving **zoliflodacin** for treatment failures or for use in regions with high rates of ceftriaxone resistance (e.g., $\geq 5\%$), accompanied by robust antimicrobial resistance surveillance [7].
- **Future Combinations:** Research using the HFIM suggests that combining **zoliflodacin** with doxycycline (commonly used for chlamydia coinfection) does not inhibit its efficacy and may slightly improve bacterial killing and further suppress the emergence of resistance [8].

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To cite this document: Smolecule. [Zoliflodacin microbiological cure rates urogenital pharyngeal rectal]. Smolecule, [2026]. [Online PDF]. Available at:
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